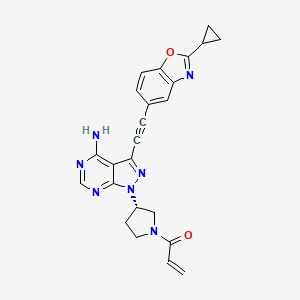
Fgfr-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr-IN-4 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family, specifically FGFR1, FGFR2, FGFR3, and FGFR4. These receptors play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling is implicated in numerous diseases, including cancers, making FGFR inhibitors like this compound valuable in therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in sufficient quantities with consistent quality for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Aplicaciones Científicas De Investigación
Fgfr-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR signaling pathways and their role in various chemical processes.
Biology: Investigates the role of FGFRs in cellular processes such as proliferation, differentiation, and migration.
Medicine: Explores the therapeutic potential of FGFR inhibition in treating cancers and other diseases associated with FGFR dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFRs.
Mecanismo De Acción
Fgfr-IN-4 exerts its effects by binding to the kinase domain of FGFRs, inhibiting their phosphorylation and subsequent activation. This blockade prevents downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively reduces the growth and spread of cancer cells with FGFR alterations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Fgfr-IN-4 include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible FGFR inhibitor with broad antitumor activity.
Pemigatinib: An FGFR1/2/3 inhibitor approved for cholangiocarcinoma.
Uniqueness
This compound is unique due to its specific targeting of all four FGFR isoforms (FGFR1-4), providing a broad spectrum of activity against various cancers. Its ability to inhibit multiple FGFRs makes it a versatile tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H21N7O2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-[(3S)-3-[4-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H21N7O2/c1-2-20(32)30-10-9-16(12-30)31-23-21(22(25)26-13-27-23)17(29-31)7-3-14-4-8-19-18(11-14)28-24(33-19)15-5-6-15/h2,4,8,11,13,15-16H,1,5-6,9-10,12H2,(H2,25,26,27)/t16-/m0/s1 |
Clave InChI |
LXRCUPIGSRXTCJ-INIZCTEOSA-N |
SMILES isomérico |
C=CC(=O)N1CC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N |
SMILES canónico |
C=CC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


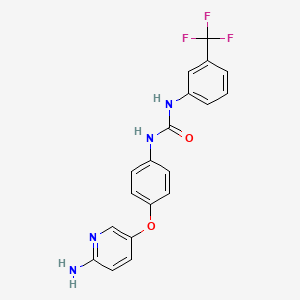

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
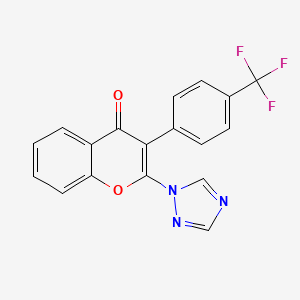

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)

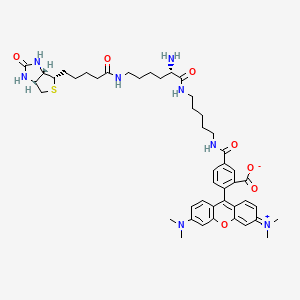
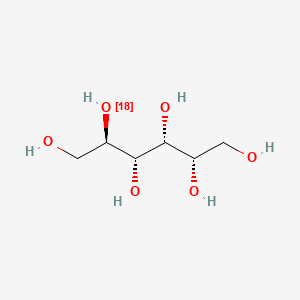
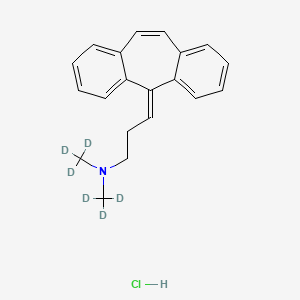
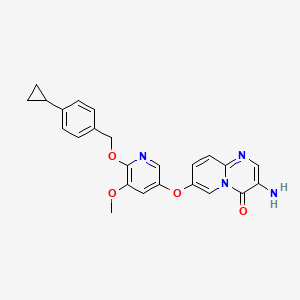

![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
